N-benzyl-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
Overview
Description
N-benzyl-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is an organic compound with a complex structure that is potentially significant in various scientific research fields
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-benzyl-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide generally involves multi-step reactions. One common approach includes the cyclization of appropriate precursors to form the oxadiazole ring, followed by subsequent reactions to introduce the pyridinyl and acetamide groups. Reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: : Industrial production of this compound would likely require optimization of reaction conditions for scalability. This includes the selection of cost-effective reagents, energy-efficient processes, and measures to minimize by-products and waste. Pilot-scale reactions may be conducted to determine the feasibility of large-scale production.
Chemical Reactions Analysis
Types of Reactions: : N-benzyl-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide can undergo various types of reactions, including oxidation, reduction, and substitution reactions. For instance, the oxadiazole ring may be susceptible to nucleophilic substitution reactions, while the pyridine moiety could undergo electrophilic aromatic substitution.
Common Reagents and Conditions: : Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or amines. Reaction conditions vary but often involve the use of inert atmospheres, temperature control, and specific solvents to facilitate the desired transformations.
Major Products: : Major products formed from these reactions can include derivatives where functional groups are added to the oxadiazole or pyridine rings, leading to compounds with potentially novel properties and applications.
Scientific Research Applications
Chemistry: : In chemistry, N-benzyl-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is studied for its unique chemical properties and reactivity patterns. It serves as a model compound for understanding the behavior of heterocyclic systems in organic synthesis.
Biology and Medicine: : This compound may have applications in medicinal chemistry, particularly in the development of new pharmaceutical agents. Its structural components suggest potential interactions with biological targets, making it a candidate for drug design and discovery.
Industry: : In industrial applications, this compound could be used as a precursor or intermediate in the synthesis of more complex molecules, including agrochemicals, dyes, and materials with specialized properties.
Mechanism of Action
The mechanism by which N-benzyl-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide exerts its effects is closely related to its ability to interact with specific molecular targets. Its oxadiazole and pyridine moieties can form various non-covalent interactions, such as hydrogen bonding, pi-pi stacking, and van der Waals forces, with target proteins and enzymes. These interactions may modulate biological pathways, resulting in therapeutic or biological effects.
Comparison with Similar Compounds
N-benzyl-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide can be compared to other heterocyclic compounds such as benzoxazoles, benzothiazoles, and pyridyl-oxadiazoles. What sets it apart is the presence of both oxadiazole and pyridine rings, which provides a unique combination of electronic and steric properties.
Similar Compounds
Benzoxazole derivatives
Benzothiazole derivatives
Pyridyl-oxadiazole derivatives
Each of these compounds shares certain structural features with this compound but differs in their specific ring structures and substituents, which can significantly influence their chemical and biological properties.
Hope this scratches the surface of your interest in this compound!
Properties
IUPAC Name |
N-benzyl-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-16-9-11-18(12-10-16)21-25-22(30-26-21)19-8-5-13-27(23(19)29)15-20(28)24-14-17-6-3-2-4-7-17/h2-13H,14-15H2,1H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKUOIQQYQXTQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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